molecular formula C8H3BrClNO3S B1416989 6-Bromo-3-cyano-2-formylbenzenesulfonyl chloride CAS No. 1806849-87-5

6-Bromo-3-cyano-2-formylbenzenesulfonyl chloride

Cat. No.: B1416989
CAS No.: 1806849-87-5
M. Wt: 308.54 g/mol
InChI Key: UOQWPGWCPPONIW-UHFFFAOYSA-N
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Description

6-Bromo-3-cyano-2-formylbenzenesulfonyl chloride is a chemical compound with the molecular formula C8H3BrClNO3S and a molecular weight of 308.54 g/mol. This compound is known for its versatile properties, making it valuable for various applications, including organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-cyano-2-formylbenzenesulfonyl chloride typically involves the bromination of 3-cyano-2-formylbenzenesulfonyl chloride. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the bromination reaction efficiently. The reaction conditions are optimized to maximize yield and minimize by-products, ensuring cost-effective production .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-cyano-2-formylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The formyl group in the compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used for oxidation and reduction reactions, respectively .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation of the formyl group can produce a carboxylic acid .

Scientific Research Applications

6-Bromo-3-cyano-2-formylbenzenesulfonyl chloride has several scientific research applications, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceutical Development: The compound’s unique structure makes it valuable for developing new drugs and therapeutic agents.

    Material Science: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Bromo-3-cyano-2-formylbenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Bromo-3-cyano-2-formylbenzenesulfonyl chloride include:

  • 3-Bromo-6-cyano-2-formylbenzenesulfonyl chloride
  • 2-Bromo-6-cyano-3-formylbenzenesulfonyl chloride

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specialized applications in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

6-bromo-3-cyano-2-formylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClNO3S/c9-7-2-1-5(3-11)6(4-12)8(7)15(10,13)14/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQWPGWCPPONIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)C=O)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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